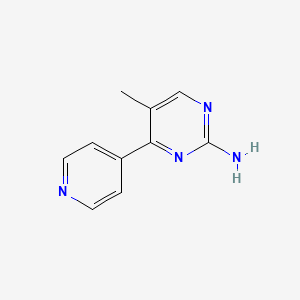![molecular formula C17H21BrN2O3 B13668894 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a bromine atom, a Boc-protected amino group, and an indole ring with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carboxylic acid
Reduction: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropylamine hydrobromide: Similar in having a bromine atom and an amino group but lacks the indole ring and aldehyde group.
3-(Boc-amino)propyl bromide: Similar in having a Boc-protected amino group and a bromine atom but lacks the indole ring and aldehyde group.
3-Bromo-1-propanol: Similar in having a bromine atom but lacks the Boc-protected amino group, indole ring, and aldehyde group.
Eigenschaften
Molekularformel |
C17H21BrN2O3 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
tert-butyl N-[3-(3-bromo-5-formylindol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(22)19-7-4-8-20-10-14(18)13-9-12(11-21)5-6-15(13)20/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
BCWLXXIUUWTZRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


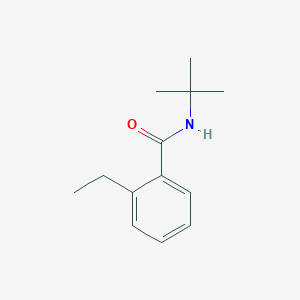
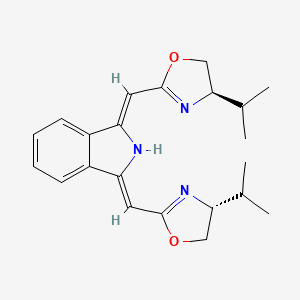
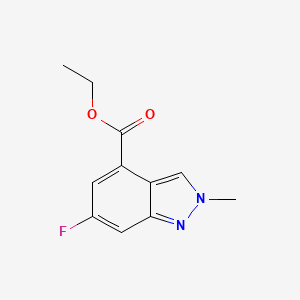
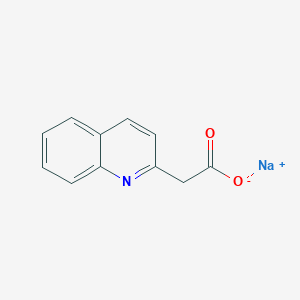
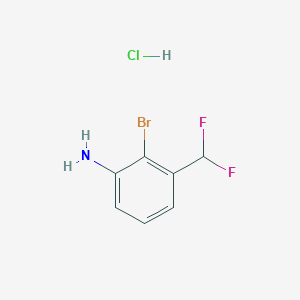
![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
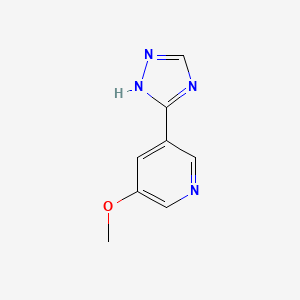

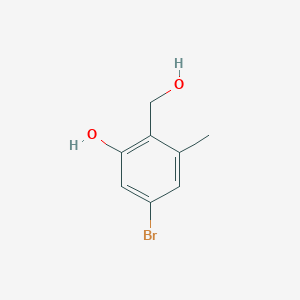
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)
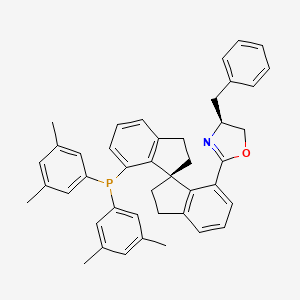
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
